molecular formula C19H17F3N2O3 B6504780 methyl 1-{[(2,6-difluorophenyl)methyl]carbamoyl}-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1396633-40-1

methyl 1-{[(2,6-difluorophenyl)methyl]carbamoyl}-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B6504780
CAS RN: 1396633-40-1
M. Wt: 378.3 g/mol
InChI Key: OWWYOLUFPYMRBD-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products, and tetrahydroisoquinolines (THIQ) form an important class within this group . THIQ-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, the synthesis of similar tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The compound contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring . It also has a carbamoyl group attached to the tetrahydroisoquinoline core, and a methyl ester group attached to the carboxylate group .

Future Directions

The development of novel tetrahydroisoquinoline analogs with potent biological activity is an active area of research . Future studies may focus on optimizing the synthesis process, exploring the biological activities of these compounds, and investigating their potential applications in medicine and other fields.

properties

IUPAC Name

methyl 1-[(2,6-difluorophenyl)methylcarbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-27-19(26)24-8-7-11-5-6-12(20)9-13(11)17(24)18(25)23-10-14-15(21)3-2-4-16(14)22/h2-6,9,17H,7-8,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWYOLUFPYMRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-((2,6-difluorobenzyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

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